molecular formula C12H8BrClS B8329328 1-Bromo-4-(3-chlorophenylsulfanyl)-benzene CAS No. 6842-75-7

1-Bromo-4-(3-chlorophenylsulfanyl)-benzene

Cat. No.: B8329328
CAS No.: 6842-75-7
M. Wt: 299.61 g/mol
InChI Key: KYEMJZGAMUDSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-(3-chlorophenylsulfanyl)-benzene is a useful research compound. Its molecular formula is C12H8BrClS and its molecular weight is 299.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6842-75-7

Molecular Formula

C12H8BrClS

Molecular Weight

299.61 g/mol

IUPAC Name

1-bromo-4-(3-chlorophenyl)sulfanylbenzene

InChI

InChI=1S/C12H8BrClS/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H

InChI Key

KYEMJZGAMUDSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)SC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl-2-pyrrolidone (10 mL) was added to 4-bromothiophenol (0.500 g, 2.64 mmol) in a sealed tube and the mixture was purged with argon for 5 minutes. After this time, 3-chloro-iodobenzene (0.63 g, 2.64 mmol), CuCl (0.131 g, 1.32 mmol), tetramethyl heptanedione (0.14 mL, 0.66 mmol) and cesium carbonate (1.70 g, 5.28 mmol) were added to the reaction mixture. The reaction mixture was stirred at 130° C. under argon for 2 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a celite bed. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. Silica gel chromatography (neat hexanes) provided impure 1-bromo-4-(3-chlorophenylsulfanyl)-benzene (0.7 g). MS calcd. for C12H7BrClS [M−H] 298, obsd. 298.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.